molecular formula C9H9ClO B1592562 5-Chloro-2,3-dihydro-1H-inden-1-OL CAS No. 33781-38-3

5-Chloro-2,3-dihydro-1H-inden-1-OL

Cat. No.: B1592562
CAS No.: 33781-38-3
M. Wt: 168.62 g/mol
InChI Key: WDXUNFVYUDYDQA-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1H-inden-1-OL is an organic compound derived from the indenone scaffold. It is characterized by a fused benzene and cyclopentane ring structure with a chlorine atom at the 5th position and a hydroxyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-OL typically involves the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one (the corresponding ketone) using sodium borohydride (NaBH₄) in a water-titanium (IV) iodide (TI-IF) solution. This method is efficient and yields the desired alcohol compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydro-1H-inden-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to modify the chlorine substituent.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-Chloro-2,3-dihydro-1H-inden-1-one.

    Reduction: Various reduced derivatives depending on the specific reaction conditions.

    Substitution: A range of substituted inden-1-OL derivatives.

Scientific Research Applications

5-Chloro-2,3-dihydro-1H-inden-1-OL has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydro-1H-inden-1-OL is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The hydroxyl and chlorine substituents may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-2,3-dihydro-1H-inden-1-one: Similar structure with an additional chlorine atom.

    5-Hydroxyindan: Similar structure with a hydroxyl group instead of a chlorine atom.

    1-Chloroindane: Similar structure but lacks the hydroxyl group.

Uniqueness

5-Chloro-2,3-dihydro-1H-inden-1-OL is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXUNFVYUDYDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626321
Record name 5-Chloro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33781-38-3
Record name 5-Chloro-2,3-dihydro-1H-inden-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33781-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-dihydro-1H-inden-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID60626321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2,3-dihydro-1H-inden-1-ol
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Synthesis routes and methods I

Procedure details

A mixture of 2.5 g of 5-chloroindan-1-one and 30 ml of THF is cooled to 0-5° C., 2.5 ml of concentrated NaOH solution and then, in portions, 0.88 g of sodium borohydride are added and the reaction mixture is stirred overnight at RT. It is poured into 100 ml of water, the mixture is acidified to pH 2 by the addition of concentrated HCl solution, extracted with AcOEt, the organic phase is washed with saturated NaCl solution and dried over Na2SO4 and the solvent is evaporated off under vacuum. The residue is chromatographed on silica using a cyclohexane/AcOEt mixture (80/20; v/v) to give 2.1 g of the expected product.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.88 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a precooled (5–10° C.) solution of 5-chloro-indan-1-one (2.0 g, 12 mmoles) in 33 mL of anhydrous methanol was added sodium borohydride (0.43 g, 11 mmoles). The reaction mixture was stirred at 10° C. for 2 hrs and then at room temperature for 18 hrs. The reaction mixture was evaporated to afford a yellow residue. The residue was dissolved in 200 mL of diethyl ether and then washed with water (2×100 mL), with 0.10 N hydrochloric acid (2×100 mL), and then with brine (100 mL). The organic layer was separated, dried (sodium sulfate), filtered, and the filtrate was evaporated to provide the title compound in good purity. MS m/z 167 (M−1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-dihydro-1H-inden-1-OL
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5-Chloro-2,3-dihydro-1H-inden-1-OL

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